molecular formula C12H12CrO3 B085538 Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium CAS No. 12129-67-8

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium

Cat. No.: B085538
CAS No.: 12129-67-8
M. Wt: 256.22 g/mol
InChI Key: NIONDGZOEVKXEP-UHFFFAOYSA-N
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Description

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium is a coordination compound featuring a chromium atom bonded to a tricarbonyl group and a 1,3,5-trimethylbenzene ligand. This compound is part of the organometallic chemistry domain, where metal atoms are bonded to organic ligands. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium typically involves the reaction of chromium hexacarbonyl with 1,3,5-trimethylbenzene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands with the aromatic ligand.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Ligand substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction could produce chromium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and delivery.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium involves the interaction of the chromium center with various substrates. The tricarbonyl and aromatic ligands influence the electronic properties of the chromium atom, facilitating its reactivity. The compound can participate in electron transfer processes, coordinate with other molecules, and undergo ligand exchange reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tricarbonyl((1,2,3,4,5,6-eta)-hexamethylbenzene)chromium
  • Tricarbonyl((1,2,3,4,5,6-eta)-methoxybenzene)chromium
  • Tricarbonyl((1,2,3,4,5,6-eta)-benzenemethanol)chromium

Uniqueness

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium is unique due to the presence of the 1,3,5-trimethylbenzene ligand, which imparts distinct steric and electronic effects compared to other similar compounds

Properties

IUPAC Name

carbon monoxide;chromium;1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12.3CO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDGZOEVKXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153212
Record name Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium
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Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Mesitylenechromium tricarbonyl
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CAS No.

12129-67-8
Record name Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium
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Record name Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium
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Record name Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium
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